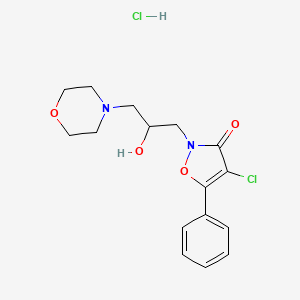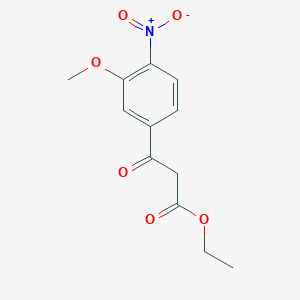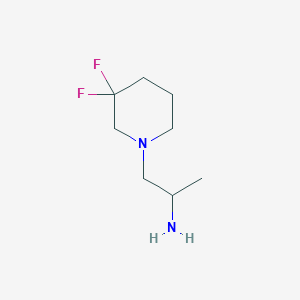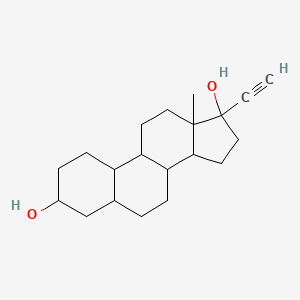
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with a complex structure that includes methoxy and methoxyethoxy groups. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Chemistry: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials. They play a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Biology and Medicine: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .
Industry: In industry, thiophene derivatives are used as corrosion inhibitors, catalysts, and in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carboxylic acid
- 3-Methoxythiophene-2-carboxylic acid
- 5-Methoxy-2-thiophenecarboxylic acid
- 3-Ethoxy-5-methoxy-2-thiophenecarboxylic acid
Uniqueness: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Propriétés
Formule moléculaire |
C9H12O5S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
IYJVYUBOHDFJBG-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(SC(=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)




